Cas no 16264-05-4 (Piperazine,1,4-bis(4-nitrophenyl)-)

Piperazine,1,4-bis(4-nitrophenyl)- 化学的及び物理的性質
名前と識別子
-
- Piperazine,1,4-bis(4-nitrophenyl)-
- 1,4-bis(4-nitrophenyl)piperazine
- 1,4-Bis-(4-nitro-phenyl)-piperazin
- 1,4-bis-(4-nitro-phenyl)-piperazine
- 1,4-Di-p-nitrophenyl-piperazin
- AC1L39AX
- AC1Q1XLK
- CHEMBL1944659
- CTK4D1289
- EINECS 240-371-8
- N,N'-Bis-(4-nitrophenyl)-piperazin
- NSC725997
- F87160
- AMY9265
- Piperazine, 1,4-bis(4-nitrophenyl)-
- SCHEMBL15271381
- NSC-725997
- DTXSID70167412
- AKOS008566371
- AS-62501
- NSC 725997
- NS00025313
- UNII-P6TE7B2EYY
- P6TE7B2EYY
- AKOS015900504
- 1,4-Bis(p-nitrophenyl)piperazine
- 16264-05-4
- Palbociclib-006
- VCZGAOMAWKGNEF-UHFFFAOYSA-N
- STL497607
- DTXCID8089903
- DB-201328
-
- MDL: MFCD00156622
- インチ: InChI=1S/C16H16N4O4/c21-19(22)15-5-1-13(2-6-15)17-9-11-18(12-10-17)14-3-7-16(8-4-14)20(23)24/h1-8H,9-12H2
- InChIKey: VCZGAOMAWKGNEF-UHFFFAOYSA-N
- ほほえんだ: [N+](C1C=CC(N2CCN(C3C=CC([N+]([O-])=O)=CC=3)CC2)=CC=1)([O-])=O
計算された属性
- せいみつぶんしりょう: 328.11728
- どういたいしつりょう: 328.11715500g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 398
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 98.1Ų
じっけんとくせい
- PSA: 92.76
- LogP: 4.00600
Piperazine,1,4-bis(4-nitrophenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A1143573-100mg |
1,4-Bis(4-nitrophenyl)piperazine |
16264-05-4 | 97% | 100mg |
$373.0 | 2025-02-26 | |
eNovation Chemicals LLC | D963819-1g |
Piperazine, 1,4-bis(4-nitrophenyl)- |
16264-05-4 | 95% | 1g |
$1625 | 2024-06-07 | |
Ambeed | A1143573-250mg |
1,4-Bis(4-nitrophenyl)piperazine |
16264-05-4 | 97% | 250mg |
$631.0 | 2025-02-26 | |
A2B Chem LLC | AA84417-1g |
Piperazine, 1,4-bis(4-nitrophenyl)- |
16264-05-4 | 97% | 1g |
$1363.00 | 2024-04-20 | |
1PlusChem | 1P001TR5-100mg |
Piperazine, 1,4-bis(4-nitrophenyl)- |
16264-05-4 | 97% | 100mg |
$373.00 | 2024-06-19 | |
A2B Chem LLC | AA84417-100mg |
Piperazine, 1,4-bis(4-nitrophenyl)- |
16264-05-4 | 97% | 100mg |
$299.00 | 2024-04-20 | |
eNovation Chemicals LLC | D963819-250mg |
Piperazine, 1,4-bis(4-nitrophenyl)- |
16264-05-4 | 95% | 250mg |
$660 | 2025-02-26 | |
eNovation Chemicals LLC | D963819-100mg |
Piperazine, 1,4-bis(4-nitrophenyl)- |
16264-05-4 | 95% | 100mg |
$400 | 2025-02-25 | |
eNovation Chemicals LLC | D963819-1g |
Piperazine, 1,4-bis(4-nitrophenyl)- |
16264-05-4 | 95% | 1g |
$1785 | 2025-02-25 | |
eNovation Chemicals LLC | D963819-1g |
Piperazine, 1,4-bis(4-nitrophenyl)- |
16264-05-4 | 95% | 1g |
$1785 | 2025-02-26 |
Piperazine,1,4-bis(4-nitrophenyl)- 関連文献
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
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Raunak Kumar Tamrakar,Kanchan Upadhyay,D. P. Bisen Phys. Chem. Chem. Phys., 2017,19, 14680-14694
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Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
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Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Zhirong Guo,Yingnan Liu,Yalan Zhang,Xinyu Sun,Fan Li,Tong Bu,Qinzhi Wang,Li Wang Biomater. Sci., 2020,8, 4266-4274
Piperazine,1,4-bis(4-nitrophenyl)-に関する追加情報
Introduction to Piperazine, 1,4-bis(4-nitrophenyl)- (CAS No. 16264-05-4)
Piperazine, 1,4-bis(4-nitrophenyl)-, identified by its Chemical Abstracts Service (CAS) number 16264-05-4, is a significant compound in the field of chemical and pharmaceutical research. This compound belongs to the piperazine derivatives family, which is renowned for its diverse applications in medicinal chemistry. The structural motif of Piperazine, 1,4-bis(4-nitrophenyl)- features two nitrophenyl groups attached to the piperazine ring, making it a versatile intermediate in the synthesis of various pharmacologically active molecules.
The< strong>nitrophenyl substituents in this compound contribute to its unique chemical properties, including enhanced reactivity and stability under certain conditions. These characteristics make it a valuable building block for the development of novel therapeutic agents. Recent studies have highlighted the potential of this compound in the design of drugs targeting neurological disorders, infectious diseases, and cancer.
In the realm of medicinal chemistry, the< strong>piperazine core is well-documented for its ability to modulate biological pathways by acting as a scaffold for drug molecules. The introduction of nitrophenyl groups into the piperazine framework further expands its pharmacological potential. For instance, research has demonstrated that derivatives of Piperazine, 1,4-bis(4-nitrophenyl)-, can exhibit inhibitory effects on enzymes and receptors involved in inflammation and pain signaling.
One of the most compelling aspects of Piperazine, 1,4-bis(4-nitrophenyl)- is its role in the development of antiviral and antibacterial agents. The nitrophenyl groups can interact with biological targets in a manner that disrupts pathogen replication. This has led to investigations into its efficacy against various strains of viruses and bacteria that have developed resistance to conventional treatments. Furthermore, the compound's structural flexibility allows for modifications that can enhance its binding affinity and selectivity towards specific disease-causing agents.
The synthesis of Piperazine, 1,4-bis(4-nitrophenyl)- involves multi-step organic reactions that require precise control over reaction conditions. The process typically begins with the nitration of phenyl rings followed by coupling with piperazine derivatives. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to improve yield and purity. These methods align with current trends in green chemistry, emphasizing sustainability and efficiency in pharmaceutical production.
Recent advancements in computational chemistry have also played a crucial role in understanding the behavior of Piperazine, 1,4-bis(4-nitrophenyl)- at the molecular level. Molecular dynamics simulations and quantum mechanical calculations have provided insights into how this compound interacts with biological targets. These computational studies are complemented by experimental data from spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which confirm the structural integrity and purity of synthesized derivatives.
The pharmacological profile of Piperazine, 1,4-bis(4-nitrophenyl)- has been extensively studied in preclinical models. Initial findings suggest that it exhibits potent activity against certain types of cancer cells by inhibiting key signaling pathways involved in tumor growth. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for treating central nervous system disorders. Researchers are exploring its potential as a prodrug or a lead compound for further development into therapeutic agents.
In conclusion, Piperazine, 1,4-bis(4-nitrophenyl)- (CAS No. 16264-05-4) is a multifaceted compound with significant implications in pharmaceutical research. Its unique structure and reactivity make it a valuable tool for developing novel drugs targeting various diseases. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing medical treatments worldwide.
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